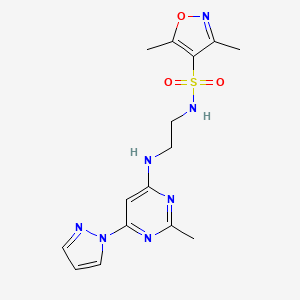

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

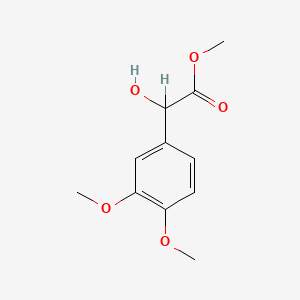

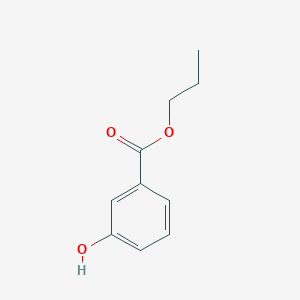

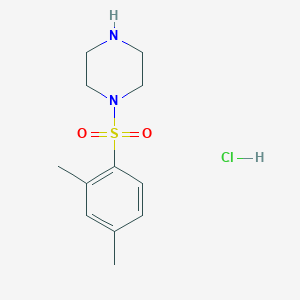

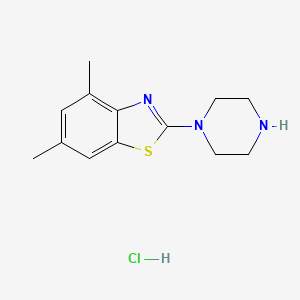

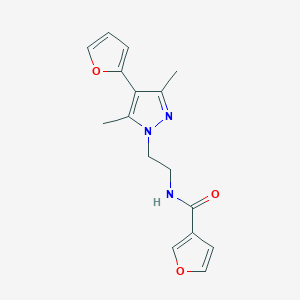

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O3S and its molecular weight is 377.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Compounds with sulfonamido groups, including various heterocyclic derivatives, have been extensively studied for their antibacterial properties. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity against various strains. Such compounds have been synthesized aiming for use as antibacterial agents, with some showing high activities in preliminary tests (Azab, Youssef, & El-Bordany, 2013). This suggests that derivatives of the mentioned compound could potentially possess antibacterial properties, making them subjects of interest for the development of new antibiotics.

Anticancer Activity

The exploration of sulfonamide-based compounds for their anticancer activity is another significant area of scientific research. Novel pyrazole derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than standard drugs like doxorubicin, highlighting their potential as leads in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016). Research in this area focuses on designing molecules that can selectively target cancer cells, offering a pathway for the development of more effective and less toxic cancer therapies.

Environmental Applications

Sulfonamide derivatives also play a role in environmental science, particularly in the study of soil and water contamination and remediation. For instance, research on the sorption and degradation of sulfonamide compounds on soil colloids contributes to our understanding of how these substances behave in the environment and how they can be effectively removed from contaminated sites (Pinna, Pusino, & Gessa, 2004).

Development of Hybrid Compounds

The creation of hybrid compounds combining sulfonamides with other pharmacologically active scaffolds is a growing trend in medicinal chemistry. Such hybrids aim to enhance biological activity and reduce side effects by merging the beneficial properties of two or more different classes of drugs. Recent advances have been made in designing sulfonamide hybrids with a variety of moieties, showing diverse pharmacological activities (Ghomashi et al., 2022).

Mécanisme D'action

Target of Action

The compound, 3,5-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1,2-oxazole-4-sulfonamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

The compound interacts with its targets by binding to specific proteins or enzymes within the parasites. A molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may inhibit the function of the protein, leading to the death of the parasite.

Result of Action

The result of the compound’s action is the inhibition of the growth and reproduction of the parasites causing leishmaniasis and malaria. This leads to a reduction in the number of parasites in the host’s body, alleviating the symptoms of the diseases and promoting recovery .

Propriétés

IUPAC Name |

3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGFQILYHIITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)

![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)